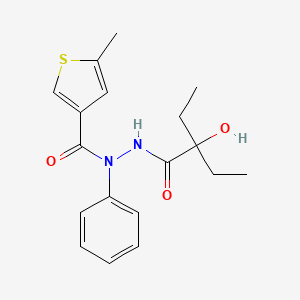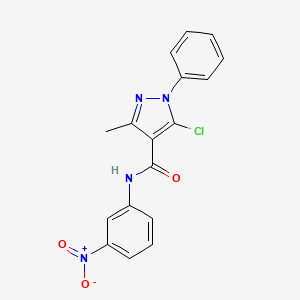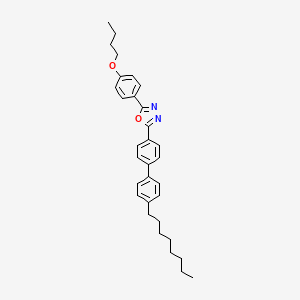![molecular formula C17H16N2O B11701437 4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11701437.png)
4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique molecular structure, which includes a benzohydrazide core substituted with a 4-methyl group and a phenylprop-2-en-1-ylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 4-methylbenzohydrazide with cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can be scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the final product .
化学反応の分析
Types of Reactions
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
科学的研究の応用
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
作用機序
The mechanism of action of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular pathways involved in cancer cell proliferation, leading to potential anticancer effects .
類似化合物との比較
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can be compared with other similar compounds, such as:
4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)-2-propanylidene]benzohydrazide:
4-methyl-N’-[(2E)-3-(1-naphthyl)-2-propenoyl]benzohydrazide: Investigated for its biological activities and potential therapeutic applications.
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide: Explored for its chemical reactivity and potential use in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide.
特性
分子式 |
C17H16N2O |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
4-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C17H16N2O/c1-14-9-11-16(12-10-14)17(20)19-18-13-5-8-15-6-3-2-4-7-15/h2-13H,1H3,(H,19,20)/b8-5+,18-13+ |
InChIキー |
LQKBGSNJYPDOFB-XKKIXLAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide](/img/structure/B11701359.png)


![3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701374.png)
![1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11701381.png)
![4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11701388.png)
![2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11701394.png)
![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide](/img/structure/B11701400.png)

![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)
![Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701404.png)


